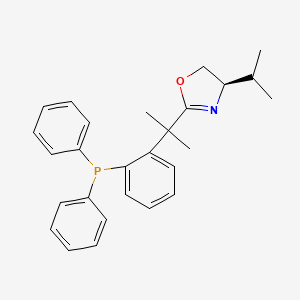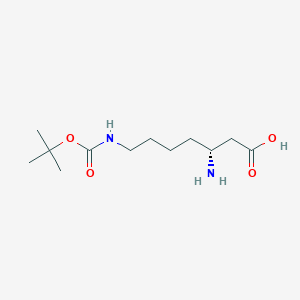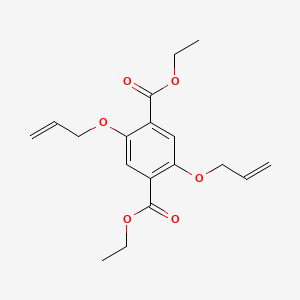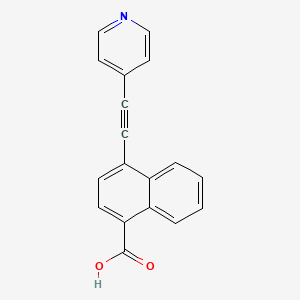
(R)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that features a tert-butyl group, a pyridin-2-ylmethyl group, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions to introduce the tert-butyl group.
Attachment of the pyridin-2-ylmethyl group: This can be done through nucleophilic substitution reactions where the pyridin-2-ylmethyl halide reacts with the dihydrooxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrooxazole ring or other parts of the molecule.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups at the pyridin-2-ylmethyl position.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups. It may serve as a ligand in various biochemical assays.
Medicine
In medicinal chemistry, ®-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its structural features allow for the design of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of ®-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and pyridin-2-ylmethyl group play crucial roles in binding to these targets, while the dihydrooxazole ring provides structural stability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrothiazole: A similar compound with a thiazole ring instead of an oxazole ring.
4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydroimidazole: A compound with an imidazole ring, which may exhibit different reactivity and applications.
Uniqueness
®-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
(4R)-4-tert-butyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)11-9-16-12(15-11)8-10-6-4-5-7-14-10/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHIUJACDFJGE-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one;hydrochloride](/img/structure/B8247901.png)

![4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)







